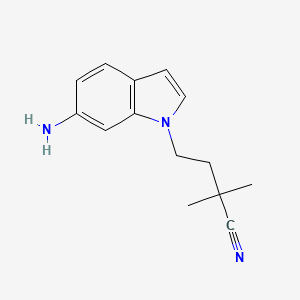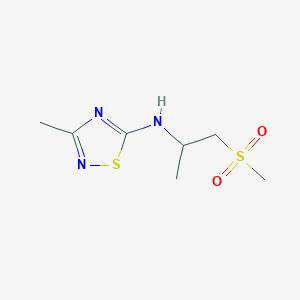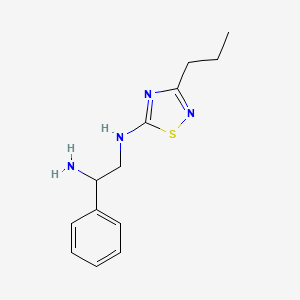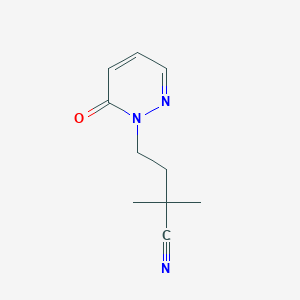
4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile, also known as IDB-161, is a small molecule drug that has been recently discovered and studied for its potential therapeutic applications in various diseases. This compound belongs to the family of indoleamines and has shown promising results in preclinical studies.
作用机制
The mechanism of action of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile is not fully understood, but it is believed to act through multiple pathways. 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has been shown to inhibit the activity of various enzymes, including phosphodiesterase 4 (PDE4) and indoleamine 2,3-dioxygenase (IDO). Inhibition of PDE4 leads to an increase in cyclic AMP levels, which can modulate various cellular processes, including inflammation and immune response. Inhibition of IDO can reduce the production of kynurenine, which is a metabolite that has been implicated in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has been shown to inhibit cell proliferation and induce apoptosis. In animal models of multiple sclerosis and rheumatoid arthritis, 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has been shown to reduce inflammation and improve clinical symptoms. 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has several advantages for lab experiments, including its small size, chemical stability, and low toxicity. However, the synthesis of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile is moderately difficult, and further optimization is required to improve the yield and purity of the compound. Additionally, the mechanism of action of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile is not fully understood, which may limit its use in certain experimental settings.
未来方向
There are several future directions for 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile research. One potential application is in the treatment of cancer, where 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has shown promising results in preclinical studies. Further studies are needed to determine the efficacy and safety of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile in clinical trials. Another potential application is in the treatment of neurodegenerative disorders, where 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has shown promising results in animal models of Alzheimer's disease. Further studies are needed to determine the potential of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile in human clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile, which may lead to the development of more effective therapies.
合成方法
The synthesis of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile involves the reaction of 6-aminoindole and 2,2-dimethyl-4-bromobutanenitrile in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which results in the formation of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile. The yield of this reaction is moderate, and further optimization is required to improve the yield and purity of the compound.
科学研究应用
4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. In preclinical studies, 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models of multiple sclerosis and rheumatoid arthritis.
属性
IUPAC Name |
4-(6-aminoindol-1-yl)-2,2-dimethylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-14(2,10-15)6-8-17-7-5-11-3-4-12(16)9-13(11)17/h3-5,7,9H,6,8,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHROKPUTJDMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1C=CC2=C1C=C(C=C2)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B7589713.png)

![1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7589728.png)
![2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589741.png)
![4-propan-2-yl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7589749.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid](/img/structure/B7589757.png)


![3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589774.png)
![[1-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B7589779.png)
![2-[1-[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589799.png)
![2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589807.png)

